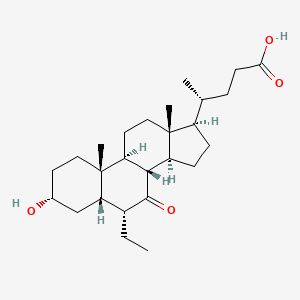

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid

Description

Discovery and Development History

The discovery of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid emerged from systematic research into bile acid analogues conducted at the University of Perugia under the direction of Roberto Pellicciari and colleagues in the early 2000s. This compound was synthesized as part of a comprehensive series of 6alpha-alkyl-substituted analogues of chenodeoxycholic acid, designed specifically to investigate the farnesoid X receptor ligand activity. The research team's objective was to develop bile acid derivatives with enhanced receptor binding properties and improved pharmacological characteristics compared to naturally occurring bile acids.

The synthetic methodology for this compound was developed through modifications of established bile acid chemistry protocols. Early synthesis approaches involved preparing 7-alkylated chenodeoxycholic acids from 3alpha-hydroxy-7-oxo-5beta-cholanoic acid using Grignard reactions. This synthetic procedure demonstrated high stereoselectivity, producing exclusively 7beta-alkylated epimers under the employed reaction conditions. The overall yield achieved through this method was significantly superior to previous approaches that utilized oxazoline intermediates.

The compound's development represents a critical milestone in bile acid research, as it emerged during a period of renewed scientific interest in bile acid pharmacology. The historical context reveals that after decades of limited medical interest in bile acids following structural elucidation in 1932, the field experienced a renaissance beginning in the 1960s with advances in analytical methodology and isotope labeling techniques. This renewed interest culminated in the systematic investigation of bile acid derivatives that led to the discovery of compounds like this compound.

Nomenclature and Chemical Identification

The systematic nomenclature of this compound reflects the complex stereochemical arrangement inherent in bile acid structures. According to International Union of Pure and Applied Chemistry naming conventions, the complete systematic name is (4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid.

Multiple synonyms exist for this compound, reflecting various nomenclature systems and commercial designations. These include 3alpha-hydroxy-6alpha-ethyl-7-keto-5beta-cholan-24-oic acid, Obeticholic Impurity 5, and Obeticholic Acid Intermediate. The Chemical Abstracts Service has assigned the registry number 915038-26-5 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C26H42O4 indicates the presence of twenty-six carbon atoms, forty-two hydrogen atoms, and four oxygen atoms, yielding a molecular weight of 418.6 grams per mole. The compound's stereochemical configuration is precisely defined through the alpha and beta designations, where alpha indicates bonds below the plane of the steroid ring system and beta indicates bonds above the plane. The 6alpha-ethyl substitution represents a critical structural modification that distinguishes this compound from its parent bile acid structure.

The International Chemical Identifier string for this compound is InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1. This identifier provides a standardized representation of the compound's molecular structure and stereochemistry for computational and database applications.

Classification within Bile Acid Derivatives

This compound belongs to the class of modified bile acids, specifically categorized as a synthetic bile acid analogue with 6alpha-alkyl substitution. Within the broader taxonomy of bile acid derivatives, this compound represents a member of the cholanoic acid family, characterized by the fundamental cholane backbone structure consisting of a steroid nucleus with a carboxylic acid side chain at position 24.

The compound's classification as a 7-oxo bile acid derivative places it within a specialized subgroup of bile acids characterized by the presence of a ketone functional group at the 7-position of the steroid ring system. This structural feature distinguishes it from the more common 7-hydroxy bile acids found in natural biological systems. The 6alpha-ethyl substitution further refines its classification within the alkylated bile acid analogues, a group specifically designed to enhance farnesoid X receptor binding affinity.

From a chemical perspective, this compound can be classified as a secondary bile acid derivative, despite being synthetically produced, due to the presence of modifications that alter the oxidation state and substitution pattern compared to primary bile acids like cholic acid and chenodeoxycholic acid. The presence of both hydroxyl and ketone functionalities creates a unique chemical profile that influences its physical properties, biological activity, and synthetic utility.

The compound's role as an intermediate in pharmaceutical synthesis places it within the broader category of pharmaceutical building blocks and synthetic intermediates. This classification reflects its utility in the preparation of more complex therapeutic compounds, particularly those targeting nuclear receptor systems and metabolic pathways regulated by bile acid signaling.

Relationship to Chenodeoxycholic Acid

The structural relationship between this compound and chenodeoxycholic acid represents a fundamental aspect of its chemical identity and biological significance. Chenodeoxycholic acid, identified as a major biliary bile acid in humans, serves as the parent compound from which this synthetic derivative was developed. The natural bile acid chenodeoxycholic acid was recognized in 1999 as the most active physiological ligand for the farnesoid X receptor, establishing the foundation for systematic investigation of alkylated bile acid analogues.

The structural modifications present in this compound relative to chenodeoxycholic acid include the addition of an ethyl group at the 6alpha position and the oxidation of the 7-hydroxyl group to a ketone. These modifications significantly alter the compound's three-dimensional structure and electronic properties, resulting in enhanced farnesoid X receptor binding affinity compared to the parent chenodeoxycholic acid.

| Structural Feature | Chenodeoxycholic Acid | This compound |

|---|---|---|

| Position 3 | 3alpha-hydroxy | 3alpha-hydroxy |

| Position 6 | Hydrogen | 6alpha-ethyl |

| Position 7 | 7beta-hydroxy | 7-oxo (ketone) |

| Molecular Formula | C24H40O4 | C26H42O4 |

| Molecular Weight | 392.6 g/mol | 418.6 g/mol |

| Farnesoid X Receptor Activity | Moderate | Enhanced |

The synthetic transformation from chenodeoxycholic acid to this derivative involves multiple chemical steps, including selective oxidation and alkylation reactions. The stereochemical precision required for these transformations demonstrates the sophisticated synthetic chemistry developed for bile acid modification. The resulting compound maintains the essential cholane backbone structure while incorporating specific modifications designed to enhance biological activity.

The relationship between these compounds extends beyond structural similarity to encompass functional relationships in biological systems. Both compounds interact with farnesoid X receptor pathways, but the synthetic derivative demonstrates significantly enhanced potency and selectivity. This structure-activity relationship has provided valuable insights into the molecular requirements for farnesoid X receptor activation and has informed the design of additional bile acid derivatives for therapeutic applications.

Significance in Bile Acid Research Evolution

The development of this compound represents a pivotal moment in the evolution of bile acid research, marking the transition from natural product isolation and characterization to rational drug design based on receptor pharmacology. This compound emerged during a critical period when bile acid research evolved from descriptive biochemistry to mechanistic understanding of nuclear receptor signaling pathways.

The historical significance of this compound lies in its role as a prototype for synthetic bile acid derivatives designed with specific receptor activity profiles. Prior to its development, bile acid research focused primarily on natural bile acids and their metabolites, with therapeutic applications limited to traditional uses as choleretic agents and fat solubilizers. The systematic investigation of alkylated bile acid analogues, including this compound, established the foundation for modern bile acid pharmacology and the development of farnesoid X receptor-targeted therapeutics.

The compound's contribution to bile acid research methodology cannot be understated. Its synthesis and characterization established standardized protocols for bile acid modification that have been applied to numerous subsequent derivatives. The stereochemical precision achieved in its synthesis demonstrated the feasibility of creating bile acid analogues with predetermined three-dimensional structures and enhanced biological activities.

Research findings associated with this compound have significantly advanced understanding of structure-activity relationships in bile acid chemistry. Studies demonstrating its enhanced farnesoid X receptor binding affinity compared to natural bile acids provided crucial insights into the molecular determinants of receptor activation. These findings established that 6alpha-alkyl substitution and 7-position oxidation could dramatically enhance receptor binding, leading to the development of multiple therapeutic compounds based on similar structural modifications.

The compound's role in advancing analytical methodology for bile acid research has been equally significant. Its characterization required sophisticated analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which have become standard tools for bile acid derivative analysis. The development of these analytical approaches has facilitated the discovery and characterization of numerous additional bile acid derivatives.

Contemporary bile acid research continues to build upon the foundation established through the investigation of this compound. Modern synthetic approaches to bile acid modification, computational modeling of bile acid-receptor interactions, and understanding of bile acid signaling pathways all trace their origins to the systematic studies that led to the discovery and characterization of this compound. The compound thus represents not only a significant chemical entity in its own right but also a crucial stepping stone in the evolution of bile acid research from traditional biochemistry to modern pharmacology and therapeutic development.

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSZAKRHUYJKIU-CNFLPKCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915038-26-5 | |

| Record name | 3alpha-Hydroxy-6alpha-ethyl-7-keto-5beta-cholan-24-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3.ALPHA.-HYDROXY-6.ALPHA.-ETHYL-7-KETO-5.BETA.-CHOLAN-24-OIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3EE9PB98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes

The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid primarily involves multi-step organic synthesis starting from naturally derived or commercially available cholanic acid derivatives. The key steps include:

- Selective Oxidation: Introduction of the 7-oxo group through controlled oxidation of the precursor cholanic acid derivatives.

- Ethyl Substitution at C-6: Achieved via catalytic hydrogenation or alkylation reactions to introduce the 6α-ethyl group with stereochemical control.

- Hydroxylation at C-3: Ensuring the 3α-hydroxy configuration through stereoselective reactions.

- Esterification (if preparing ethyl ester derivatives): Acid-catalyzed esterification at the C-24 carboxyl group with ethanol to form ethyl esters when required for further synthetic applications.

Representative Synthetic Procedure

A well-documented synthetic method involves catalytic hydrogenation of (E)-3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid under mild conditions to favor the 6α-isomer:

- The reaction is performed at room temperature (~20°C) using 10% palladium on activated carbon as the catalyst and ammonium formate as the hydrogen donor in ethanol solvent.

- After completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the desired product as a white solid with high purity and yield.

- This method avoids harsh alkaline conditions and elevated temperatures that could cause isomerization or side reactions.

Industrial Production Considerations

In industrial settings, the process is optimized for:

- High yield and stereoselectivity: Maintaining low temperature and controlled hydrogen pressure (1.4–1.8 MPa) during catalytic hydrogenation to favor the 6α-ethyl stereochemistry and minimize by-products.

- Purification: Use of chromatographic techniques such as reverse-phase HPLC with C18 columns and acetonitrile/water gradients to achieve purity >98%.

- Monitoring: Analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Performance Liquid Chromatography (HPLC) are employed to confirm stereochemistry and product purity.

Analytical Data Supporting Preparation

Reaction Mechanisms and Chemical Transformations

- Catalytic Hydrogenation: Reduction of the 6-ethylidene double bond to 6α-ethyl group using Pd/C and ammonium formate, which acts as a hydrogen source under mild conditions.

- Oxidation: Introduction of the 7-oxo group is typically achieved by selective oxidation of the 7-hydroxy precursor using mild oxidizing agents to avoid over-oxidation or degradation of the steroid nucleus.

- Esterification: Acid-catalyzed reaction of the carboxylic acid group with ethanol to form ethyl esters, facilitating purification and further synthetic transformations.

- Stereochemical Control: Reaction conditions such as temperature, solvent, and catalyst choice are critical to ensure the desired stereochemistry, especially at C-6 and C-3 positions.

Summary Table of Preparation Methods

Research Findings and Notes

- The catalytic hydrogenation method using Pd/C and ammonium formate is preferred due to mild conditions, high yield, and excellent stereochemical control, avoiding isomerization seen in harsher conditions.

- Analytical techniques such as NMR and HPLC are indispensable for confirming the stereochemical integrity and purity of the product, ensuring suitability for pharmaceutical applications.

- The compound's role as an intermediate in the synthesis of Obeticholic Acid highlights the importance of high purity and well-controlled stereochemistry during preparation.

- Storage and handling require controlled conditions due to the compound’s sensitivity and potential regulatory controls as a steroid derivative.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The hydroxyl group at position C3 and the keto group at C7 are central to its reactivity:

-

Oxidation

The C3-hydroxyl group undergoes oxidation to form a ketone, enhancing electrophilicity. Common reagents include:-

Oxidizing agents : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

-

Mechanism : Dehydration followed by oxidation to form a carbonyl group.

-

-

Reduction

The C7-keto group can be reduced to a secondary alcohol using:

Substitution Reactions at the Hydroxyl Group

The C3-hydroxyl group is a site for nucleophilic substitution:

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Tosylation | Tosyl chloride (TsCl) | Tosylate intermediate | |

| Mesylation | Mesyl chloride (MsCl) | Mesylate intermediate | |

| Alkylation | Alkyl halides (e.g., CH₃I) | Alkylated derivatives |

These intermediates facilitate the synthesis of analogs with modified pharmacokinetic profiles .

Esterification and Hydrolysis

The carboxylic acid group at C24 undergoes esterification:

-

Esterification

-

Hydrolysis

Epimerization at C6

The ethyl group at C6 is prone to stereochemical inversion:

-

Reaction : Acid-catalyzed epimerization (e.g., H₂SO₄ in EtOH) .

-

Product : 6β-ethyl epimer, an intermediate in Obeticholic Acid synthesis .

Isotopic Labeling (Deuterium Exchange)

The ethyl group at C6 incorporates deuterium (D₅) for metabolic tracing:

-

Reagent : D₂O or deuterated reagents (e.g., DCl).

-

Application : Tracking bile acid metabolism in liver disease models.

Applications De Recherche Scientifique

Synthesis and Derivatives

The compound serves as a precursor for the synthesis of 6α-Ethyl Ursodeoxycholic Acid , an epimer of Obeticholic Acid. Obeticholic Acid is a potent activator of the farnesoid X nuclear receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and has been shown to reduce liver fat and fibrosis in animal models of fatty liver disease .

Pharmaceutical Applications

- Liver Disease Treatment :

- Research on Bile Acids :

- Potential Anti-Fibrotic Effects :

Case Study 1: Efficacy in Liver Disease

A study published in The Lancet highlighted the efficacy of Obeticholic Acid in patients with PBC. The study demonstrated significant improvements in liver biochemistry and histological features after treatment with Obeticholic Acid derived from intermediates like (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid .

Case Study 2: Metabolic Impact

Research conducted by Neuschwander-Tetri et al. explored the metabolic impacts of bile acids on insulin sensitivity. The findings suggested that activation of FXR by bile acids could improve metabolic profiles in patients with obesity-related liver disease .

Mécanisme D'action

The mechanism of action of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid involves its interaction with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By activating FXR, this compound can modulate the expression of genes involved in bile acid homeostasis, reducing liver inflammation and fibrosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological implications among the target compound and related bile acids:

Key Observations:

- 6α-Ethyl vs. Hydroxyl/Oxo Groups : The 6α-ethyl group in the target compound increases hydrophobicity and steric bulk, enhancing FXR binding affinity compared to hydroxylated analogs like UDCA or CDCA .

- 7-Oxo vs. 7-Hydroxy : The 7-oxo group in the target compound reduces susceptibility to microbial dehydroxylation, improving metabolic stability relative to CDCA (7α-OH) .

- Stereochemical Impact : The 3β-OH configuration in isoUDCA reduces hepatotoxicity compared to 3α-OH analogs but diminishes FXR activation .

Metabolic and Analytical Data

- Mass Spectrometry : The target compound’s exact mass (424.2838 g/mol) distinguishes it from tetrahydroxylated variants (e.g., 3α,5β,7α,23-tetrahydroxycholan-24-oic acid, 424.28 g/mol) via fragmentation patterns .

- Chromatographic Behavior : Compared to 7α-hydroxy-3-oxo-5β-cholan-24-oic acid, the target compound exhibits distinct retention times and collision cross-section (CCS) values in LC-IM-MS workflows (ΔCCS = -0.39 vs. reference) .

Activité Biologique

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid, also known as 3α-hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid, is a bile acid derivative with significant biological activity. This compound serves as an intermediate in the synthesis of Obeticholic Acid, a potent farnesoid X receptor (FXR) agonist used in treating liver diseases such as primary biliary cholangitis and non-alcoholic fatty liver disease. This article explores its biological activities, including its effects on liver health, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 915038-26-5 |

| Molecular Formula | C26H42O4 |

| Molecular Weight | 418.62 g/mol |

| Synonyms | Obeticholic Acid Impurity |

This compound acts primarily through the activation of the farnesoid X receptor (FXR). FXR plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. Activation of FXR has been shown to:

- Reduce Liver Fat : It decreases hepatic steatosis by promoting fatty acid oxidation and inhibiting lipogenesis.

- Mitigate Fibrosis : FXR activation can reduce liver fibrosis by modulating inflammatory responses and promoting hepatocyte regeneration.

Research Findings

- Liver Health Studies : In animal models of fatty liver disease, this compound demonstrated significant reductions in liver fat accumulation and fibrosis. These findings suggest its potential as a therapeutic agent for metabolic liver disorders .

- Comparative Efficacy : In comparative studies with other bile acids, this compound exhibited superior effects on reducing hepatic triglyceride levels and improving liver function markers .

- Clinical Applications : As an intermediate for synthesizing Obeticholic Acid, this compound is essential in developing therapies for chronic liver diseases. Clinical trials have highlighted the efficacy of Obeticholic Acid in improving liver histology and biochemical parameters in patients with primary biliary cholangitis .

Case Study 1: Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

A study involving patients with NAFLD showed that treatment with Obeticholic Acid led to significant improvements in liver histology and reductions in hepatic fat content. The underlying mechanism was attributed to enhanced FXR activation by this compound .

Case Study 2: Safety Profile Assessment

In a safety assessment study involving long-term administration of Obeticholic Acid derivatives, this compound was found to have a favorable safety profile with minimal adverse effects reported among participants .

Q & A

Q. How can researchers confirm the structural configuration of (3α,5β,6α)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) NMR to assign stereochemistry at C3, C5, C6, and C6. For example, coupling constants in ¹H NMR can distinguish axial/equatorial hydroxyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₆H₄₀O₅) and fragmentation patterns .

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal X-ray diffraction, particularly for resolving α/β configurations at chiral centers .

Q. What are the key synthetic challenges in preparing (3α,5β,6α)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries or enzymatic catalysis to ensure correct configuration at C3, C5, and C5. For example, sodium borohydride reduction of ketone intermediates can selectively yield β-hydroxyl groups .

- Functional Group Protection : Protect the 3-hydroxy and 7-oxo groups during synthesis. Dimethyl ketal protection of ketones (as in ) prevents unwanted side reactions .

- Ethylation at C6 : Introduce the ethyl group via Grignard or organocuprate reactions, ensuring regioselectivity at C6 without disrupting the bile acid backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥98% purity) and LC-MS to confirm sample integrity, as impurities (e.g., 3β-epimers) may skew bioactivity results .

- Species-Specific Metabolism : Evaluate species differences in bile acid metabolism (e.g., human vs. rodent cytochrome P450 enzymes), which alter metabolite profiles and activity .

- Experimental Conditions : Standardize assays for pH, serum protein binding, and solubility. For example, bile acids exhibit pH-dependent micelle formation, affecting cellular uptake .

Q. What in vitro models are suitable for studying the hepatic metabolism of this compound?

- Methodological Answer :

- Primary Hepatocytes : Isolate hepatocytes from human or rodent liver to assess phase I/II metabolism (e.g., hydroxylation, sulfation). Monitor metabolites via LC-MS/MS .

- Recombinant Enzyme Assays : Test specificity of CYP7A1, CYP8B1, or SULT2A1 using recombinant enzymes to identify metabolic pathways .

- 3D Spheroid Cultures : Mimic in vivo liver architecture to study long-term metabolic effects and toxicity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s interaction with nuclear receptors (e.g., FXR, TGR5)?

- Methodological Answer :

- Ligand Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) for FXR/TGR5 .

- Transcriptional Reporter Assays : Transfect HEK293 cells with luciferase-linked FXR/TGR5 response elements to quantify receptor activation .

- Dose-Response Studies : Test concentrations from 1 nM to 100 μM to establish EC₅₀ values and assess efficacy relative to endogenous ligands (e.g., CDCA for FXR) .

Q. What analytical strategies are recommended for detecting trace metabolites in complex biological matrices?

- Methodological Answer :

- LC-HRMS/MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) for high sensitivity. Detect metabolites via precursor ion scanning (m/z 375–500) .

- Derivatization : Enhance ionization efficiency by derivatizing hydroxyl groups with trimethylsilyl (TMS) or Girard’s reagents .

- Data Mining : Apply software (e.g., XCMS Online) for untargeted metabolomics to identify novel phase II conjugates (e.g., sulfated or glucuronidated forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.